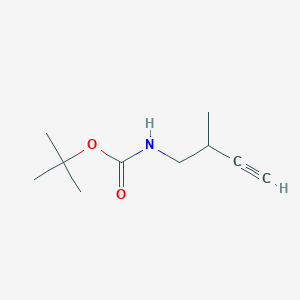![molecular formula C19H22N2OS B13430097 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is particularly interesting due to its structural features, which include a piperazine ring substituted with a phenyl group and a thioether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene in a palladium-catalyzed coupling reaction. This intermediate is then reacted with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation. The thioether linkage and piperazine ring are key structural features that contribute to its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: A closely related compound with similar structural features.
Vortioxetine: An experimental drug under development for the treatment of depression and anxiety, which shares a similar piperazine core structure.
Uniqueness
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is unique due to its specific substitution pattern and the presence of a carboxaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H22N2OS |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-8-18(16(2)13-15)23-19-6-4-3-5-17(19)21-11-9-20(14-22)10-12-21/h3-8,13-14H,9-12H2,1-2H3 |
Clave InChI |
FUZFFGZOBQDQED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)

![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)

